Cas no 85013-98-5 (4'-(Trifluoromethoxy)acetophenone)

4'-(Trifluoromethoxy)acetophenone structure
85013-98-5 structure
Product Name:4'-(Trifluoromethoxy)acetophenone
كاس عدد:85013-98-5
وسط:C9H7F3O2
ميغاواط:204.145893335342
MDL:MFCD00042404
CID:60805
PubChem ID:87577644
Update Time:2025-11-02

4'-(Trifluoromethoxy)acetophenone الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 4'-Trifluoromethoxyacetophenone
    • 4'-(Trifluoromethoxy)acetophenone
    • 1-(4-(Trifluoromethoxy)phenyl)ethanone
    • 1-[4-(trifluoromethoxy)phenyl]ethanone
    • 4 -(Trifluoromethoxy)acetophenone
    • p-(Trifluoromethoxy)acetophenone
    • 1-[4-(Trifluoromethoxy)phenyl]ethan-1-one
    • 1-[4-(Trifluoromethoxy)phenyl]ethanone (ACI)
    • 1-(4-Trifluoromethoxyphenyl)ethanone
    • 1-[4-(Trifluoromethoxy)phenyl]-1-ethanone
    • 4′-(Trifluoromethoxy)acetophenone
    • EN300-30826
    • 1-(4-Trifluoromethoxy-phenyl)-ethanone
    • MFCD00042404
    • SCHEMBL75853
    • 85013-98-5
    • 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one
    • 4`-Trifluoromethoxyacetophenone
    • 4'-(Trifluoromethoxy)acetophenone, 98%
    • 4-trifluoromethoxyacetophenone
    • DTXSID10234076
    • SY016891
    • FS-1026
    • 1-[4-(trifluoromethyloxy)-phenyl]-ethanone
    • 4-(Trifluoromethoxy)acetophenone
    • p-trifluoromethoxyacetophenone
    • C90971
    • ETHANONE, 1-(4-(TRIFLUOROMETHOXY)PHENYL)-
    • AC-3645
    • AKOS009148732
    • CS-B1275
    • EINECS 285-066-0
    • NS00060911
    • DTXCID10156567
    • KHDXVDGFTYOSDD-UHFFFAOYSA-N
    • 4 inverted exclamation mark -(Trifluoromethoxy)acetophenone
    • 4/'-(Trifluoromethoxy)acetophenone
    • DB-001269
    • 0Q4W8V7RF6
    • Ethanone, 1-[4-(trifluoromethoxy)phenyl]-
    • 1-{4-[(trifluoromethyl)oxy]phenyl}ethanone
    • 4\\'-(Trifluoromethoxy)acetophenone
    • T1940
    • UNII-0Q4W8V7RF6
    • W-104098
    • MDL: MFCD00042404
    • نواة داخلي: 1S/C9H7F3O2/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-5H,1H3
    • مفتاح Inchi: MOEXTBIPPMLEFX-UHFFFAOYSA-N
    • ابتسامات: O=C(C)C1C=CC(OC(F)(F)F)=CC=1
    • برن: 5930486

حساب السمة

  • نوعية دقيقة: 204.04000
  • النظائر كتلة واحدة: 204.04
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 2
  • عدد الذرات الثقيلة: 14
  • تدوير ملزمة العد: 3
  • تعقيدات: 205
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • طوبولوجي سطح القطب: 26.3A^2
  • تهمة السطحية: 0
  • tautomeric العد: 2
  • إكسلوغ 3: none

الخصائص التجريبية

  • اللون / الشكل: 无色至淡黄色液体
  • كثيف: 1.278 g/mL at 25 °C(lit.)
  • نقطة الغليان: 47-49℃/15mm(lit.)
  • نقطة الوميض: 华氏:190.4 °F
    摄氏:88 °C
  • انكسار: n20/D 1.455(lit.)
  • بسا: 26.30000
  • لوغب: 2.78780
  • الذوبان: 未确定

4'-(Trifluoromethoxy)acetophenone أمن المعلومات

4'-(Trifluoromethoxy)acetophenone بيانات الجمارك

  • بيانات الجمارك:

    中国海关编码:

    2914700090

    概述:

    2914700090 其他酮及醌的卤化、磺化衍生物(包括硝化和亚硝化衍生物). 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 丙酮报明包装

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

4'-(Trifluoromethoxy)acetophenone الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
370592-5G
4'-(Trifluoromethoxy)acetophenone
85013-98-5 98%
5G
¥667.57 2022-02-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T830771-100g
4'-(Trifluoromethoxy)acetophenone
85013-98-5 98%
100g
440.00 2021-05-17
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T1940-5G
4'-(Trifluoromethoxy)acetophenone
85013-98-5 >98.0%(GC)
5g
¥135.00 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T17950-100g
4-(Trifluoromethoxy)acetophenone
85013-98-5 98%
100g
¥178.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T17950-25g
4-(Trifluoromethoxy)acetophenone
85013-98-5 98%
25g
¥54.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T17950-500g
4-(Trifluoromethoxy)acetophenone
85013-98-5 98%
500g
¥877.0 2023-09-06
Fluorochem
001407-5g
4'-(Trifluoromethoxy)acetophenone
85013-98-5 98%
5g
£8.00 2022-03-29
Fluorochem
001407-10g
4'-(Trifluoromethoxy)acetophenone
85013-98-5 98%
10g
£10.00 2022-03-29
Fluorochem
001407-25g
4'-(Trifluoromethoxy)acetophenone
85013-98-5 98%
25g
£15.00 2022-03-29
Fluorochem
001407-100g
4'-(Trifluoromethoxy)acetophenone
85013-98-5 98%
100g
£42.00 2022-03-29

4'-(Trifluoromethoxy)acetophenone طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Catalysts: Boron trifluoride ,  Hydrofluoric acid
المراجع
Hydrofluoric acid-boron trifluoride catalyzed acylation of trifluoromethoxybenzene
Desbois, Michel, Bulletin de la Societe Chimique de France, 1986, (6), 885-90

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Iron chloride (FeCl3)
المراجع
Aromatic substitution. 53. Electrophilic nitration, halogenation, acylation, and alkylation of (α,α,α-trifluoromethoxy)benzene
Olah, George A.; et al, Journal of the American Chemical Society, 1987, 109(12), 3708-13

طريقة الإنتاج 3

رد فعل الشرط
1.1 Solvents: Dichloromethane ;  70 min, -100 - -90 °C
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  3 h, -90 °C → -10 °C
المراجع
CF3 Oxonium Salts, O-(Trifluoromethyl)dibenzofuranium Salts: In Situ Synthesis, Properties, and Application as a Real CF3+ Species Reagent
Umemoto, Teruo; et al, Journal of Organic Chemistry, 2007, 72(18), 6905-6917

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: Phosphinic acid, phenyl-, octyl ester ;  rt; 15 h, 130 °C
المراجع
Clean Oxidation of (Hetero)benzylic Csp3-H Bonds with Molecular Oxygen
Liu, Kai-Jian; et al, ACS Sustainable Chemistry & Engineering, 2019, 7(12), 10293-10298

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  15 min, 0 °C
1.2 Reagents: Diisopropyl azodicarboxylate ;  0 °C; overnight, rt
المراجع
Identification of new aryl hydrocarbon receptor (AhR) antagonists using a zebrafish model
Jeong, Jieun; et al, Bioorganic & Medicinal Chemistry, 2019, 27(19),

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Antimonate(1-), hexafluoro-, (OC-6-11)-, nitrosyl (1:1) Solvents: Dichloromethane ;  rt → -78 °C; 3 h, -78 °C → 0 °C
2.1 Solvents: Dichloromethane ;  70 min, -100 - -90 °C
2.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  3 h, -90 °C → -10 °C
المراجع
CF3 Oxonium Salts, O-(Trifluoromethyl)dibenzofuranium Salts: In Situ Synthesis, Properties, and Application as a Real CF3+ Species Reagent
Umemoto, Teruo; et al, Journal of Organic Chemistry, 2007, 72(18), 6905-6917

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ;  30 min, rt
1.2 Solvents: 1,4-Dioxane ;  60 h, 80 °C; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Tetrafluoroboric acid ,  1,4-Diazoniabicyclo[2.2.2]octane, 1-fluoro-4-methyl-, tetrafluoroborate(1-) (1:2… Catalysts: Silver nitrate Solvents: Dichloromethane ,  Water ;  12 h, 80 °C
المراجع
O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination
Zhou, Min; et al, Organic Letters, 2016, 18(15), 3754-3757

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Sodium bicarbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  64 h, reflux
2.1 Reagents: Antimonate(1-), hexafluoro-, (OC-6-11)-, nitrosyl (1:1) Solvents: Dichloromethane ;  rt → -78 °C; 3 h, -78 °C → 0 °C
3.1 Solvents: Dichloromethane ;  70 min, -100 - -90 °C
3.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  3 h, -90 °C → -10 °C
المراجع
CF3 Oxonium Salts, O-(Trifluoromethyl)dibenzofuranium Salts: In Situ Synthesis, Properties, and Application as a Real CF3+ Species Reagent
Umemoto, Teruo; et al, Journal of Organic Chemistry, 2007, 72(18), 6905-6917

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Tin ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  2 h, reflux
2.1 Reagents: Phosphorus pentoxide Solvents: Isobutanol ;  12 h, 220 °C
3.1 Reagents: Antimonate(1-), hexafluoro-, (OC-6-11)-, nitrosyl (1:1) Solvents: Dichloromethane ;  rt → -78 °C; 3 h, -78 °C → 0 °C
4.1 Solvents: Dichloromethane ;  70 min, -100 - -90 °C
4.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  3 h, -90 °C → -10 °C
المراجع
CF3 Oxonium Salts, O-(Trifluoromethyl)dibenzofuranium Salts: In Situ Synthesis, Properties, and Application as a Real CF3+ Species Reagent
Umemoto, Teruo; et al, Journal of Organic Chemistry, 2007, 72(18), 6905-6917

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  0 °C; 30 min, rt
المراجع
Design, synthesis and pharmacology of 1,1-bistrifluoromethylcarbinol derivatives as liver X receptor β-selective agonists
Koura, Minoru; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(13), 2668-2674

طريقة الإنتاج 11

رد فعل الشرط
1.1 Catalysts: Palladium ,  Graphene (graphene oxide) Solvents: Acetonitrile ,  Water ;  30 min, 25 °C
1.2 Reagents: Hydrogen peroxide ;  12 h, 55 °C
المراجع
Efficient Palladium(0) supported on reduced graphene oxide for selective oxidation of olefins using graphene oxide as a 'solid weak acid'
Gao, Xi; et al, Catalysis Communications, 2019, 122, 73-78

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Cesium fluoride ,  Copper(I) triflate Solvents: Acetonitrile ;  1 h, 25 °C; 25 °C → -40 °C
1.2 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ;  -40 °C; 12 h, -40 °C
المراجع
Visible-Light Photoredox-Catalyzed and Copper-Promoted Trifluoromethoxylation of Arenediazonium Tetrafluoroborates
Yang, Shaoqiang; et al, Angewandte Chemie, 2019, 58(23), 7840-7844

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: 18-Crown-6 ,  1-Butanaminium, N,N,N-tributyl-, eicosa-μ-oxodi-μ5-oxodecaoxodecatungstate(4-) (… Solvents: Water ;  24 h, 25 °C
المراجع
Decatungstate-mediated solar photooxidative cleavage of C=C bonds using air as an oxidant in water
Xie, Pan; et al, Green Chemistry, 2021, 23(16), 5936-5943

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate ,  Dicyclohexyl[3,6-dimethoxy-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phos… Solvents: tert-Butyl methyl ether ;  24 h, 60 °C
1.2 Reagents: Acetic acid ,  Sodium nitrite ;  24 h, 60 °C
المراجع
Access to Ketones through Palladium-Catalyzed Cross-Coupling of Phenol Derivatives with Nitroalkanes Followed by Nef Reaction
He, Xiaoyu; et al, European Journal of Organic Chemistry, 2022, 2022(35),

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Tetrafluoroboric acid ,  1,4-Diazoniabicyclo[2.2.2]octane, 1-fluoro-4-methyl-, tetrafluoroborate(1-) (1:2… Catalysts: Silver nitrate Solvents: Dichloromethane ,  Water ;  12 h, 80 °C
المراجع
O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination
Zhou, Min; et al, Organic Letters, 2016, 18(15), 3754-3757

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: tert-Butyl nitrite ,  Tetrafluoroboric acid Solvents: Ethanol ,  Water ;  0 °C; 1 h, rt
2.1 Reagents: Cesium fluoride ,  Copper(I) triflate Solvents: Acetonitrile ;  1 h, 25 °C; 25 °C → -40 °C
2.2 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ;  -40 °C; 12 h, -40 °C
المراجع
Visible-Light Photoredox-Catalyzed and Copper-Promoted Trifluoromethoxylation of Arenediazonium Tetrafluoroborates
Yang, Shaoqiang; et al, Angewandte Chemie, 2019, 58(23), 7840-7844

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Phosphorus pentoxide Solvents: Isobutanol ;  12 h, 220 °C
2.1 Reagents: Antimonate(1-), hexafluoro-, (OC-6-11)-, nitrosyl (1:1) Solvents: Dichloromethane ;  rt → -78 °C; 3 h, -78 °C → 0 °C
3.1 Solvents: Dichloromethane ;  70 min, -100 - -90 °C
3.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  3 h, -90 °C → -10 °C
المراجع
CF3 Oxonium Salts, O-(Trifluoromethyl)dibenzofuranium Salts: In Situ Synthesis, Properties, and Application as a Real CF3+ Species Reagent
Umemoto, Teruo; et al, Journal of Organic Chemistry, 2007, 72(18), 6905-6917

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  0 °C → rt; 24 h, rt
2.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ;  30 min, rt
2.2 Solvents: 1,4-Dioxane ;  60 h, 80 °C; rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
3.1 Reagents: Tetrafluoroboric acid ,  1,4-Diazoniabicyclo[2.2.2]octane, 1-fluoro-4-methyl-, tetrafluoroborate(1-) (1:2… Catalysts: Silver nitrate Solvents: Dichloromethane ,  Water ;  12 h, 80 °C
المراجع
O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination
Zhou, Min; et al, Organic Letters, 2016, 18(15), 3754-3757

طريقة الإنتاج 19

رد فعل الشرط
1.1 Catalysts: Copper ;  3 h, 190 °C
2.1 Reagents: Tin ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  2 h, reflux
3.1 Reagents: Phosphorus pentoxide Solvents: Isobutanol ;  12 h, 220 °C
4.1 Reagents: Antimonate(1-), hexafluoro-, (OC-6-11)-, nitrosyl (1:1) Solvents: Dichloromethane ;  rt → -78 °C; 3 h, -78 °C → 0 °C
5.1 Solvents: Dichloromethane ;  70 min, -100 - -90 °C
5.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  3 h, -90 °C → -10 °C
المراجع
CF3 Oxonium Salts, O-(Trifluoromethyl)dibenzofuranium Salts: In Situ Synthesis, Properties, and Application as a Real CF3+ Species Reagent
Umemoto, Teruo; et al, Journal of Organic Chemistry, 2007, 72(18), 6905-6917

4'-(Trifluoromethoxy)acetophenone Raw materials

4'-(Trifluoromethoxy)acetophenone Preparation Products

4'-(Trifluoromethoxy)acetophenone الموردين

Suzhou Senfeida Chemical Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
(CAS:85013-98-5)4'-(Trifluoromethoxy)acetophenone
رقم الطلب:sfd10514
حالة المخزون:in Stock
كمية:200kg
نقاء:99.9%
آخر تحديث معلومات التسعير:Friday, 19 July 2024 14:35
الأسعار ($):discuss personally
بريد إلكتروني:sales2@senfeida.com
Amadis Chemical Company Limited
عضو ذهبي
Audited Supplier مراجعة المورد
(CAS:85013-98-5)4'-(Trifluoromethoxy)acetophenone
رقم الطلب:A19722
حالة المخزون:in Stock
كمية:500g
نقاء:99%
آخر تحديث معلومات التسعير:Monday, 2 September 2024 16:01
الأسعار ($):184.0
بريد إلكتروني:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
(CAS:85013-98-5)4-(三氟甲氧基)苯乙酮
رقم الطلب:LE2471796
حالة المخزون:in Stock
كمية:25KG,200KG,1000KG
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 20 June 2025 12:39
الأسعار ($):discuss personally
بريد إلكتروني:18501500038@163.com
الموردين الموصى بهم
Suzhou Senfeida Chemical Co., Ltd
(CAS:85013-98-5)4'-(Trifluoromethoxy)acetophenone
sfd10514
نقاء:99.9%
كمية:200kg
الأسعار ($):استفسار
Amadis Chemical Company Limited
(CAS:85013-98-5)4'-(Trifluoromethoxy)acetophenone
A19722
نقاء:99%
كمية:500g
الأسعار ($):184.0